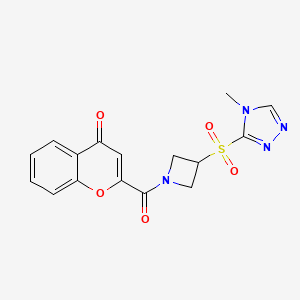

2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C16H14N4O5S and its molecular weight is 374.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one is a novel triazole derivative that has garnered attention due to its potential biological activities. Triazoles, particularly 1,2,4-triazoles, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of the Compound

The synthesis of triazole derivatives typically involves multi-step reactions that include cyclization and functionalization. The compound can be synthesized through a series of reactions involving azetidine and chromenone frameworks. The general synthetic route may involve:

- Formation of the Triazole Ring : Utilizing 4-methyl-1,2,4-triazole as a key starting material.

- Sulfonylation : Introducing sulfonyl groups to enhance biological activity.

- Azetidine Carbonyl Formation : Attaching the azetidine moiety through a carbonyl linkage.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising results against various bacterial strains:

- Mechanism of Action : Triazoles typically inhibit fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis in fungi. This inhibition leads to cell membrane disruption and ultimately cell death.

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. Studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

Anti-inflammatory Activity

Triazoles have also been noted for their anti-inflammatory properties. The compound may exert these effects by inhibiting pro-inflammatory cytokines or enzymes such as COX-2.

Mechanistic Insights

Research into the mechanisms underlying the biological activities of triazole derivatives suggests several pathways:

- Enzyme Inhibition : The sulfonyl group enhances binding affinity to target enzymes.

- Cellular Uptake : Modifications to the azetidine structure may improve cellular permeability.

- Reactive Oxygen Species (ROS) Modulation : Certain triazoles have been shown to modulate oxidative stress responses in cells.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of triazole compounds similar to the one discussed:

- A study demonstrated that a related triazole derivative exhibited significant antibacterial activity with a docking score indicating strong binding to bacterial targets .

- Another investigation found that triazole compounds showed potent cytotoxicity against various cancer cell lines, with specific emphasis on their ability to induce apoptosis .

科学的研究の応用

Anticancer Activity

Research indicates that compounds with a chromenone structure exhibit potent anticancer properties. For instance, derivatives of 4H-chromenes have been shown to inhibit the growth of various human tumor cell lines. A study demonstrated that specific substitutions on the chromenone structure significantly enhance cytotoxicity against cancer cells, with some compounds achieving IC50 values lower than 1 μM against A549 lung cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | <1 |

| Compound B | MCF-7 | Not Significant |

| Compound C | HT29 | Not Significant |

Antimicrobial Properties

The triazole component contributes to antimicrobial activity. Studies have reported that triazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from triazole structures have shown effective inhibition against Escherichia coli and Candida albicans with minimal inhibitory concentrations (MICs) indicating their potential as antibiotic agents .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound D | E. coli | 10 |

| Compound E | C. albicans | 15 |

Antioxidant Activity

The antioxidant capabilities of this compound have been assessed through various assays, including DPPH and ABTS tests. Some derivatives demonstrated significant free radical scavenging abilities comparable to standard antioxidants like ascorbic acid .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions beginning from readily available precursors. Recent methodologies have focused on optimizing yields and improving the efficiency of the synthetic routes:

- Synthesis Methodology : Utilizing cyclization reactions involving azetidine and triazole derivatives.

- Characterization Techniques : Compounds were characterized using IR spectroscopy, NMR techniques, and mass spectrometry to confirm their structures.

Case Study 1: Anticancer Evaluation

A library of 2-amino-4H-chromene derivatives was synthesized and evaluated for anticancer activity against multiple cell lines. The study found that halogen substitutions at specific positions greatly enhanced cytotoxicity, highlighting the importance of structural modifications in drug design .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, several triazole-based compounds were synthesized and tested against a panel of bacteria and fungi. The results indicated that certain modifications led to improved activity against resistant strains, suggesting potential for clinical applications in treating infections .

化学反応の分析

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) attached to the triazole ring is highly electrophilic, enabling nucleophilic substitutions.

Key Findings :

-

Substitution occurs preferentially at the sulfonyl group due to its electron-withdrawing nature.

-

Steric hindrance from the azetidine ring slightly reduces reactivity compared to simpler sulfonyl analogs .

Oxidation Reactions

The synthesis of this compound involves oxidation steps to form the sulfonyl group from thioether precursors.

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Thioether intermediate | H₂O₂ (30%), acetic acid, 50°C, 6 h | Sulfonyl derivative | 85–90% |

Mechanism :

Hydrolysis of Chromenone Carbonyl

The chromenone carbonyl group undergoes hydrolysis under acidic or basic conditions.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 4 h | 4-Hydroxy-2H-chromen-2-one | 75% | |

| 2M NaOH, EtOH, 70°C, 3 h | Sodium carboxylate derivative | 80% |

Impact :

-

Hydrolysis modifies the chromenone core, potentially altering biological activity.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions, though limited data exists for this specific compound.

| Reaction Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | Cu(I)-catalyzed, DMSO, 100°C, 24 h | Triazole-linked cycloadduct | ~40% |

Note :

Reductive Reactions

Limited studies exist, but sodium borohydride reduces the chromenone carbonyl selectively.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C, 2 h | 4-Hydroxy-2H-chromene derivative | 55% |

特性

IUPAC Name |

2-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O5S/c1-19-9-17-18-16(19)26(23,24)10-7-20(8-10)15(22)14-6-12(21)11-4-2-3-5-13(11)25-14/h2-6,9-10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEMVJTUYLHKGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。